molecular formula C20H32O4 B1233192 (8S)-hepoxilin A3

(8S)-hepoxilin A3

Cat. No.: B1233192
M. Wt: 336.5 g/mol
InChI Key: SGTUOBURCVMACZ-JQGBYENFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8S)-Hepoxilin A3 is a specific enantiomer of the naturally occurring lipid mediator Hepoxilin A3, which is enzymatically derived from arachidonic acid via the 12-lipoxygenase pathway . This epoxyalcohol eicosanoid is known for its potent biological activities but is chemically unstable due to its allylic epoxide moiety, degrading rapidly to its inactive trihydroxy metabolite, trioxilin A3 . Its primary research value lies in its function as an intracellular messenger that modulates ion transport and cellular signaling. A key mechanism of action is the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentrations, as demonstrated in human neutrophils . This calcium mobilization is a crucial event in many signaling pathways. Furthermore, specific, high-affinity binding sites for this compound have been identified on human neutrophil membranes, with a reported K D of approximately 79 nM, suggesting a receptor-mediated mechanism . Researchers utilize this compound to investigate a range of physiological and pathophysiological processes. Its documented effects include stimulating insulin secretion from pancreatic islets in a glucose-dependent manner , inducing vascular permeability in the skin , and acting as a neuromodulator in the brain where it causes hyperpolarization of hippocampal neurons . Its role in potentiating the inflammatory response and its metabolism to a glutathione conjugate (HxA3-C) in the brain and other tissues are also active areas of investigation . Due to the inherent instability of the native compound, researchers should note that stable cyclopropyl analogues (PBTs) have been synthesized. These PBT analogues act as hepoxilin antagonists and have shown efficacy in animal models for their anti-inflammatory, anti-diabetic, and anti-cancer properties, providing a valuable tool for probing hepoxilin physiology . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,8S,9E)-8-hydroxy-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,9-dienoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h6-7,9-10,15-19,21H,2-5,8,11-14H2,1H3,(H,22,23)/b9-7-,10-6-,16-15+/t17-,18-,19-/m0/s1

InChI Key

SGTUOBURCVMACZ-JQGBYENFSA-N

SMILES

CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O

Isomeric SMILES

CCCCC/C=C\C[C@H]1[C@@H](O1)/C=C/[C@H](C/C=C\CCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O

Origin of Product

United States

Biosynthesis of 8s Hepoxilin A3

Precursor Substrate: Arachidonic Acid Metabolism

The journey to (8S)-Hepoxilin A3 begins with arachidonic acid, a polyunsaturated omega-6 fatty acid commonly found in the phospholipids (B1166683) of cell membranes. frontiersin.orgcaymanchem.com The liberation of arachidonic acid from these membrane phospholipids is the rate-limiting step in the synthesis of all eicosanoids, including hepoxilins. physiology.org This crucial step is primarily catalyzed by the enzyme phospholipase A2. frontiersin.orgnih.gov Once freed, arachidonic acid becomes available as a substrate for various enzymatic pathways, including the lipoxygenase (LOX) pathway, which is central to the formation of this compound. biosynth.comfrontiersin.orggenome.jp

Enzymatic Pathways and Key Enzymes in this compound Formation

The synthesis of this compound from arachidonic acid is a two-step process orchestrated by specific enzymes. The 12-lipoxygenase pathway is the primary route for its production. genome.jprhea-db.orgnih.gov

Role of 12-Lipoxygenase (12S-LOX) in 12S-HpETE Generation

The first and pivotal enzymatic step is the oxygenation of arachidonic acid by 12-lipoxygenase (12-LOX). mdpi.com This enzyme specifically inserts molecular oxygen at the 12th carbon position of the arachidonic acid molecule, leading to the formation of 12S-hydroperoxyeicosatetraenoic acid (12S-HpETE). rhea-db.orgmdpi.com This intermediate is a branching point in the pathway. It can either be reduced to its corresponding stable alcohol, 12S-hydroxyeicosatetraenoic acid (12S-HETE), or it can be further metabolized to form hepoxilins. mdpi.comnih.gov

Intrinsic Hepoxilin A3 Synthase Activity of Leukocyte-Type 12S-LOX

The conversion of 12S-HpETE to this compound is a fascinating enzymatic reaction. Research has revealed that certain 12-lipoxygenase enzymes possess an intrinsic hepoxilin A3 synthase activity. mybiosource.comnih.govnih.gov This means that the same enzyme that produces 12S-HpETE can also catalyze its subsequent transformation into hepoxilin A3. wikipedia.org Specifically, the leukocyte-type 12S-LOX has been shown to exhibit this dual catalytic function. nih.gov Studies using recombinant rat leukocyte-type 12S-LOX have confirmed that it possesses both 12S-lipoxygenase and hepoxilin A3 synthase activities. nih.gov This intrinsic synthase activity is a crucial feature of the hepoxilin biosynthetic pathway, ensuring efficient conversion of the unstable 12S-HpETE intermediate. Site-directed mutagenesis studies have further demonstrated that the 12-lipoxygenating enzyme species exhibit a strong HXA3 synthase activity. nih.gov

Stereospecificity of Enzymatic Conversion

The enzymatic formation of hepoxilins is a highly stereospecific process. nih.gov The 12S-lipoxygenase enzyme acts on arachidonic acid to produce the 12S-hydroperoxy derivative, 12S-HpETE. nih.gov The subsequent enzymatic conversion to hepoxilin A3 is also stereoselective, yielding a specific epoxide configuration. nih.gov This enzymatic stereospecificity is critical for the biological activity of the resulting hepoxilin A3 molecule. pnas.org While non-enzymatic conversion of 12-HpETE can occur, it often results in a mixture of different hepoxilin isomers, which may not possess the same biological activity as the enzymatically produced this compound. nih.govwikipedia.org The chiral orientation of the epoxide and hydroxyl groups is a determining factor for the molecule's bioactivity. pnas.org

Cellular and Tissue Distribution of this compound Biosynthesis

The production of this compound is not ubiquitous and is localized to specific cells and tissues that express the necessary enzymatic machinery.

Production in Human Neutrophils and Epithelial Cells

This compound is notably produced by various mammalian cells, including human neutrophils and epithelial cells. biosynth.comcaymanchem.comebi.ac.uk Epithelial cells, which form the lining of mucosal surfaces such as the gut and lungs, are significant producers of hepoxilin A3, particularly in response to bacterial infection. frontiersin.orgnih.govnih.gov Studies have shown that both transformed and primary human lung epithelial cells generate the precursor arachidonic acid and express the lipoxygenase enzymes required for hepoxilin A3 synthesis. nih.govaai.org In response to infection with pathogens like Pseudomonas aeruginosa, these epithelial cells increase their production of hepoxilin A3. physiology.orgnih.govnih.gov

Human neutrophils, key players in the innate immune system, are also capable of synthesizing this compound. caymanchem.comebi.ac.uk The production of hepoxilin A3 by both epithelial cells and neutrophils at sites of inflammation highlights its crucial role as a signaling molecule in orchestrating the immune response. frontiersin.orgpnas.org

Formation in Brain Tissues (e.g., Hippocampus, Pineal Gland)

The central nervous system, including the hippocampus and pineal gland, is a notable site for the biosynthesis of this compound. wikipedia.orgnih.govnih.gov

In the rat hippocampus , homogenates can convert arachidonic acid into HxA3. nih.govosti.govpnas.org This tissue demonstrates a dual metabolic pathway for HxA3. It can be metabolized into its glutathione (B108866) conjugate, HxA3-C, through the action of glutathione S-transferase, or hydrolyzed to trioxilin A3 by hepoxilin epoxide hydrolase. nih.govnih.gov The formation of HxA3-C is significantly increased when the epoxide hydrolase is inhibited, highlighting the presence and activity of both metabolic routes in this brain region. nih.govnih.gov The glutathionyl conjugate, HxA3-C, has been shown to be a potent neuromodulator in hippocampal CA1 neurons. nih.govosti.govpnas.org

The rat pineal gland also actively produces HxA3 from arachidonic acid. nih.gov Studies have shown that the endogenous formation of HxA3 in pineal gland homogenates is approximately 1.43 ng/µg of protein, and this production is significantly stimulated by the addition of exogenous arachidonic acid. nih.gov The biosynthesis in the pineal gland is a heat-sensitive enzymatic process, indicating the involvement of a "hepoxilin synthase." nih.govsci-hub.se This process selectively utilizes (12S)-hydroperoxyeicosatetraenoic acid ((12S)-HpETE) to form HxA3 with an 11S,12S-configuration, demonstrating a high degree of stereospecificity. nih.gov The (8S)-enantiomer of HxA3 is more active in the pineal gland, for instance, in decreasing cyclic AMP production. nih.gov

Expression in Other Mammalian Cells and Tissues

Beyond the brain, this compound is synthesized in a variety of other mammalian cells and tissues, where it often plays a role in inflammatory responses.

Human Platelets, Epidermoid Carcinoma (A431) Cells, and Megakaryoblast (UT-7) Cells: These cells are capable of producing HxA3. fu-berlin.de While HxA3 formation is not typically observed with arachidonic acid as a substrate, it is detected when the intermediate, 12-HpETE, is provided. fu-berlin.de

Epithelial Cells: Epithelial cells, particularly in the gut and lungs, are a significant source of HxA3, especially in response to pathogenic stimuli. pnas.orgaai.orgnih.gov For example, intestinal epithelial cells secrete HxA3 from their apical surface in response to pathogenic bacteria like Salmonella typhimurium. pnas.org Similarly, human lung epithelial cells produce HxA3 in response to infection with Pseudomonas aeruginosa. aai.orgnih.gov This epithelial-derived HxA3 acts as a crucial chemoattractant for neutrophils, guiding their migration across the epithelial barrier. pnas.orgaai.orgnih.gov

Human Skin: Psoriatic lesions have been found to contain elevated levels of hepoxilins and their metabolites, trioxilins, suggesting their involvement in the inflammatory processes of skin disorders. core.ac.uk

Neutrophils: While primarily known to respond to HxA3, human neutrophils can also metabolize it, indicating the presence of the necessary enzymatic machinery. researchgate.netresearchgate.net

Regulation of this compound Biosynthesis

The production of this compound is not constitutive but is instead finely tuned by several regulatory mechanisms.

Competition with Cellular Glutathione Peroxidases

A key regulatory point in HxA3 biosynthesis is the competition for its precursor, 12S-HpETE. nih.govebi.ac.uk Cellular glutathione peroxidases (GPx), including both cytosolic GPx-1 and phospholipid hydroperoxide glutathione peroxidase (PHGPx), can reduce 12S-HpETE to its corresponding alcohol, 12-hydroxyeicosatetraenoic acid (12-HETE). fu-berlin.de This reductive pathway directly competes with the isomerization of 12S-HpETE to HxA3 by hepoxilin synthase. fu-berlin.denih.gov

In cells with high GPx activity, the formation of HxA3 is limited because the substrate is shunted towards 12-HETE production. wikipedia.orgfu-berlin.de Conversely, inhibition of GPx enzymes, for instance with iodoacetate, leads to a significant increase in 12S-HpETE levels and a subsequent surge in HxA3 formation. fu-berlin.de This dynamic interplay between hepoxilin synthase and glutathione peroxidases establishes the "peroxide tone" as a critical determinant of HxA3 synthesis. fu-berlin.denih.govebi.ac.uk

Cell TypeKey FindingReference
Human PlateletsGPx-1 and PHGPx compete with HxA3 synthase for 12-HpETE. fu-berlin.de
UT-7 CellsInhibition of GPx leads to a 10-fold increase in HxA3 formation. fu-berlin.de
RINm5F CellsCells lacking GPx readily produce HxA3. ebi.ac.uk
ConditionEffect on HxA3 BiosynthesisReference
High Peroxide ToneFavors HxA3 formation (by providing substrate 12S-HpETE). fu-berlin.denih.gov
High Glutathione Peroxidase ActivityReduces HxA3 formation (by consuming 12S-HpETE). fu-berlin.denih.gov
Oxidative StressCan increase hepoxilin production as a protective response. wikipedia.org

Modulation by Pro-inflammatory Stimuli and Pathogens (e.g., Pseudomonas aeruginosa)

The synthesis of this compound is significantly upregulated in response to pro-inflammatory stimuli, particularly pathogenic bacteria. pnas.orgaai.orgnih.govaai.orgnih.gov This response is a critical component of the innate immune system's ability to recruit neutrophils to sites of infection.

Infection of intestinal epithelial cells with pathogenic Salmonella typhimurium triggers the synthesis and apical secretion of HxA3, which then acts as a potent chemoattractant to guide neutrophils across the epithelial barrier. pnas.org A similar mechanism is observed in the lungs, where infection with Pseudomonas aeruginosa stimulates lung epithelial cells to produce HxA3. aai.orgnih.govaai.orgphysiology.org This pathogen-induced HxA3 is essential for neutrophil transepithelial migration. aai.orgnih.govaai.org Pharmacological inhibition of the enzymes required for HxA3 synthesis, such as phospholipase A2 and 12-lipoxygenase, effectively blocks this neutrophil migration. aai.orgnih.gov

Peripheral inflammation can also increase the spinal levels of HxA3, contributing to inflammatory hyperalgesia. nih.govpnas.org This indicates that the pro-inflammatory induction of HxA3 synthesis is a widespread phenomenon with implications for both host defense and inflammatory pain.

StimulusTissue/Cell TypeEffectReference
Salmonella typhimuriumIntestinal Epithelial CellsIncreased apical secretion of HxA3. pnas.org
Pseudomonas aeruginosaLung Epithelial CellsIncreased production of HxA3, driving neutrophil migration. aai.orgnih.govaai.orgphysiology.org
Peripheral InflammationSpinal CordIncreased levels of HxA3, contributing to hyperalgesia. nih.govpnas.org

Metabolism and Inactivation of this compound: A Review of Key Pathways

This compound, a bioactive lipid mediator derived from arachidonic acid, undergoes significant metabolic transformation that modulates its biological activity. ebi.ac.uk This article details the primary pathways of its metabolism and inactivation, focusing on epoxide hydrolase-mediated conversion and glutathione conjugation.

Molecular Mechanisms of 8s Hepoxilin A3 Action

Interaction with Cellular Receptors and Signaling Pathways

Evidence suggests that the biological effects of (8S)-hepoxilin A3 are mediated, at least in part, by specific receptors. Studies have identified high-affinity binding sites for HxA3 in human neutrophils, indicating the presence of a putative receptor. hmdb.caresearchgate.net The signaling initiated by HxA3 often involves G-protein-coupled receptors (GPCRs). hmdb.caebi.ac.uk For example, HxA3-induced calcium mobilization in neutrophils is sensitive to pertussis toxin, a known inhibitor of certain G-proteins. nih.gov This suggests that HxA3 binds to a GPCR, leading to the activation of downstream effector enzymes and signaling cascades.

Influence on Intracellular Calcium Mobilization

One of the most well-documented effects of this compound is its ability to induce a rapid and transient increase in intracellular calcium concentration ([Ca2+]i). hmdb.capnas.org This calcium is mobilized from intracellular stores, such as the endoplasmic reticulum. The release of stored calcium acts as a crucial second messenger, activating a variety of calcium-dependent enzymes and proteins that execute the cellular response, such as chemotaxis in neutrophils. pnas.org This ability to trigger calcium signaling is a cornerstone of HxA3's function as a signaling molecule.

Molecular Mechanisms of 8s Hepoxilin A3 Action at the Cellular Level

(8S)-Hepoxilin A3-Specific Receptor Interactions

The actions of (8S)-HxA3 are mediated by its interaction with specific receptors on the cell surface. Research has identified and characterized these binding sites, providing evidence for the involvement of G-protein coupled receptors and demonstrating a high degree of ligand stereospecificity.

Specific binding sites for hepoxilin A3 have been successfully identified in human neutrophils. nih.govnih.govportlandpress.com Studies using tritium-labeled (8S)-HxA3 demonstrated that it binds to neutrophil membranes in a manner that is dependent on time, temperature, and substrate concentration. nih.govportlandpress.com The binding is saturable and specific, as it can be displaced by the addition of unlabeled HxA3. nih.govnih.gov

The optimal temperature for specific binding was found to be 37°C. nih.govportlandpress.com Further characterization through Scatchard analysis of the binding data indicated a single population of high-affinity binding sites. nih.govnih.govportlandpress.com These studies calculated the dissociation constant (KD) and the maximum number of binding sites (Bmax), confirming the specificity of the interaction. nih.govnih.govportlandpress.com Treatment of neutrophil membranes with proteinase K resulted in the inhibition of specific binding, strongly suggesting that these binding sites are protein-based receptors. nih.govnih.govportlandpress.com It is estimated that there are approximately 2.67 million binding sites per neutrophil cell. nih.govnih.gov

Table 1: Binding Characteristics of this compound to Human Neutrophil Membranes

Parameter Value Citation
Dissociation Constant (KD) 79.3 ± 9.1 nM nih.gov, nih.gov, portlandpress.com
Max. Binding Sites (Bmax) 8.86 ± 1.4 pmol/ml per 2x106 cells nih.gov, nih.gov, portlandpress.com

This interactive table summarizes the key binding parameters of this compound with its specific receptors on human neutrophils.

Multiple lines of evidence point to the HxA3 receptor being a G-protein coupled receptor (GPCR). nih.govnih.gov A key finding is that the physiological effects of HxA3, particularly the mobilization of intracellular calcium, are blocked by pertussis toxin. nih.govnih.gov Pertussis toxin is a known inhibitor of certain G-proteins (specifically of the Gi/Go family), and its ability to block HxA3 signaling strongly implicates the involvement of a GPCR. nih.govnih.gov The activation of HxA3-G-protein-coupled receptors is thought to explain many of its extracellular effects, including the release of arachidonic acid and diacylglycerol in neutrophils. ebi.ac.uk This mechanism is consistent with the rapid and transient nature of the signals initiated by HxA3. nih.govnih.gov

The binding of HxA3 to its receptor exhibits a high degree of specificity and stereoselectivity. Competitive binding experiments have shown that unlabeled this compound is the most effective molecule at displacing radiolabeled (8S)-HxA3 from its binding sites. nih.govnih.govportlandpress.com

Other related lipids and inflammatory mediators are significantly less active or completely inactive in competing for these sites. This includes:

The glutathione (B108866) conjugate, HxA3-C (in either 8S or 8R form). nih.govnih.govportlandpress.com

12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE). nih.govnih.govportlandpress.com

Leukotriene B4. nih.govnih.gov

Various prostaglandins (B1171923) and thromboxane (B8750289) B2. nih.govnih.gov

The bacterial chemoattractant formylmethionyl-leucylphenylalanine. nih.govnih.gov

This demonstrates that the receptor is highly selective for the specific structure of HxA3. The epoxide structure is crucial, as related compounds lacking it or having different stereochemistry, such as hepoxilin B3, are inactive. pnas.org While the (8S) enantiomer is the most active ligand for receptor binding, some downstream effects, like the induction of heat shock protein HSP72, show no regiospecificity between the 8S and 8R enantiomers. capes.gov.br

Evidence for G-Protein Coupled Receptor (GPCR) Involvement

Modulation of Intracellular Calcium Dynamics

One of the most immediate and critical consequences of HxA3 receptor activation is the modulation of intracellular calcium ([Ca2+]i) levels. This calcium signal is a pivotal event that triggers a variety of cellular responses.

This compound consistently induces a rapid and transient increase in the cytosolic free calcium concentration in human neutrophils. nih.govnih.gov This effect is dose-dependent. nih.gov Crucially, this calcium mobilization occurs even in a calcium-free external medium, and experiments using intracellular calcium chelators have confirmed that HxA3 acts by releasing Ca2+ from intracellular stores. nih.govnih.gov Further investigation revealed that HxA3 acts by rapidly draining calcium from these internal reserves. nih.gov This initial release is sometimes followed by a secondary, sustained influx of extracellular calcium. nih.gov In some contexts, this calcium elevation has been described as biphasic. nih.govcaymanchem.com

The HxA3-induced rise in intracellular calcium is not an isolated event but rather a crucial second messenger that initiates further downstream signaling pathways. The mobilization of calcium is directly linked to subsequent physiological changes within the cell. nih.govnih.gov

For instance, the increase in [Ca2+]i is associated with alterations in intracellular pH (pHi). nih.govnih.gov Following HxA3 stimulation, neutrophils exhibit an initial acidification of the cytosol, which is then followed by an alkalinization phase. nih.govnih.gov The initial acidification is diminished in cells where the calcium rise is buffered, indicating its dependence on Ca2+ mobilization. nih.govnih.gov The subsequent alkalinization is due to the activation of the Na+/H+ antiport. nih.govnih.gov

Furthermore, the signaling cascade initiated by HxA3 leads to changes in cell shape and motility. nih.govnih.gov In sensory neurons, HxA3-triggered calcium mobilization has been shown to enhance the release of the neurotransmitter Substance P, implicating it in pain signaling pathways. nih.govpnas.org The activation of HxA3 receptors also leads to the release of other important signaling molecules like arachidonic acid and diacylglycerol. ebi.ac.uk

Table 2: Compound Names

Compound Name Abbreviation
This compound (8S)-HxA3
(8R)-hepoxilin A3 (8R)-HxA3
Hepoxilin A3 HxA3
Hepoxilin B3 HxB3
Glutathione conjugate of Hepoxilin A3 HxA3-C
12(S)-hydroxyeicosatetraenoic acid 12(S)-HETE
Leukotriene B4 LTB4
Prostaglandins -
Thromboxane B2 -
Formylmethionyl-leucylphenylalanine fMLP
Proteinase K -
Pertussis toxin -
Substance P -
Arachidonic acid AA
Diacylglycerol DAG

Induction of Intracellular Calcium Mobilization

Regulation of Ion Channel Activity

This compound has been shown to modulate the activity of several ion channels, playing a crucial role in cellular signaling and response.

This compound is involved in the activation of potassium (K+) currents. This action is fundamental to its ability to regulate cell volume and membrane potential. In human platelets, endogenously produced hepoxilin A3 is responsible for promoting K+ permeability, which is essential for regulatory volume decrease (RVD) following hypotonic swelling. pnas.org The addition of exogenous hepoxilin A3 can reconstitute this volume retraction in cells where lipoxygenase activity has been inhibited. pnas.org Studies in Aplysia californica neurons have also demonstrated that hepoxilins can affect neuronal potassium channels. pnas.org The increase in intracellular calcium prompted by hepoxilin A3 is linked to the activation of potassium currents. nih.gov

The biological actions of hepoxilins, including this compound, are fundamentally linked to their ability to alter intracellular ion concentrations, particularly calcium (Ca2+) and potassium (K+). researchgate.netnih.gov In human neutrophils, hepoxilin A3 triggers the release of calcium from intracellular stores. researchgate.net This mobilization of intracellular Ca2+ is a key event in neutrophil activation. nih.gov Furthermore, this compound has been shown to directly activate Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) receptors, which are non-selective cation channels. nih.govwikipedia.org This activation leads to calcium mobilization in sensory neurons, contributing to inflammatory hyperalgesia. nih.gov

Activation of Potassium Currents

Interactions with Second Messenger Systems

This compound interacts with and modulates various second messenger systems, influencing a cascade of intracellular signaling events.

In the rat pineal gland, this compound has been shown to decrease the production of cyclic AMP (cAMP). nih.gov This effect is stereospecific, with the (8S)-enantiomer being significantly more potent than the (8R)-enantiomer in reducing cAMP levels stimulated by an A1/A2 adenosine (B11128) receptor agonist. nih.gov This suggests a role for this compound in modulating signaling pathways that are dependent on cAMP. The elevation of cAMP levels has been linked to the production of endogenous activators of PPARγ, a nuclear receptor involved in adipocyte differentiation. nih.gov

This compound engages in cross-talk with multiple signaling pathways. In human neutrophils, hepoxilins modulate second messenger systems by affecting calcium homeostasis and stimulating the release of arachidonic acid and diacylglycerol, without activating phospholipase C. nih.gov This indicates that their mode of action is independent of inositol (B14025) phosphate (B84403) signaling and instead involves the hydrolysis of phosphatidylcholine by phospholipase D. nih.gov The activation of TRPV1 and TRPA1 receptors by this compound represents another critical point of signaling cross-talk, linking lipid mediator signaling to ion channel-mediated pain perception. nih.govmdpi.com Furthermore, evidence suggests the involvement of G-proteins in hepoxilin binding and action, pointing to interactions with G-protein coupled receptor (GPCR) signaling pathways. researchgate.nethmdb.ca In the context of myocardial infarction, hepoxilin A3 levels were found to be downregulated in the heart, liver, and skeletal muscle, suggesting its involvement in the systemic metabolic response to cardiac injury. researchgate.netelifesciences.org

Influence on Cyclic AMP Production

Influence on Protein Activity and Gene Expression

The actions of this compound extend to the regulation of protein activity and gene expression, impacting cellular functions and responses.

This compound has been shown to activate Peroxisome Proliferator-Activated Receptor γ (PPARγ), a ligand-activated transcription factor that plays a key role in adipocyte differentiation. nih.gov Both hepoxilin A3 and hepoxilin B3 can bind to and activate the PPARγ ligand-binding domain, promoting the differentiation of adipocytes. nih.gov The synthesis of a photoaffinic analog of this compound has been developed as a tool for labeling proteins involved in hepoxilin metabolism and identifying putative hepoxilin receptors in human neutrophils. researchgate.net In inflammatory settings, such as those induced by Pseudomonas aeruginosa infection in airway epithelial cells, the enzymatic pathways responsible for synthesizing hepoxilin A3 are activated. aai.orgnih.gov This leads to the generation of hepoxilin A3, which then acts as a chemoattractant for neutrophils. aai.orgnih.govoatext.com This process involves the expression of several lipoxygenase genes, including alox12, alox12B, and alox15, which encode enzymes capable of HXA3 synthesis. aai.orgnih.gov

Activation of IRE1alpha in Pancreatic Beta-Cells

This compound has been identified as a modulator of insulin (B600854) secretion in pancreatic beta-cells, a process intricately linked to the function of the endoplasmic reticulum (ER). The ER is a critical organelle for the synthesis and proper folding of proteins, including proinsulin. mdpi.comfrontiersin.org Disturbances in ER function can lead to a state known as ER stress, which activates the unfolded protein response (UPR), a network of signaling pathways aimed at restoring homeostasis. mdpi.comfrontiersin.org One of the key transducers of the UPR is the ER-resident kinase, IRE1α. mdpi.comfrontiersin.org

Research has demonstrated that at low glucose concentrations (0-3 mM), (8S)-HXA3 stimulates insulin secretion in the rat insulinoma cell line, RINm5F, through the activation of IRE1α. researchgate.net IRE1α is a crucial regulator of protein folding necessary for insulin biosynthesis. researchgate.net Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. mdpi.complos.org This transcription factor, in turn, upregulates genes involved in expanding the ER's protein folding capacity. plos.org The ability of (8S)-HXA3 to activate this pathway highlights its potential role in the physiological regulation of insulin production.

The activation of IRE1α by (8S)-HXA3 suggests a sophisticated interplay between lipid mediators and the protein folding machinery of the cell. This interaction is particularly relevant in pancreatic beta-cells, which are tasked with producing large quantities of insulin to maintain glucose homeostasis. The table below summarizes the key proteins involved in this signaling pathway.

Protein/MoleculeFunction in Pancreatic Beta-CellsRole in (8S)-HXA3-mediated Signaling
This compound Eicosanoid signaling moleculeActivator of IRE1α at low glucose concentrations researchgate.net
IRE1α ER stress sensor; endoribonuclease that splices XBP1 mRNA mdpi.comfrontiersin.orgActivated by (8S)-HXA3 to stimulate insulin secretion researchgate.net
XBP1 Transcription factor that upregulates UPR target genes mdpi.complos.orgActivated downstream of IRE1α to enhance protein folding capacity
Proinsulin Precursor to insulinSynthesis and folding are regulated by the IRE1α pathway researchgate.netplos.org

Biological Functions and Roles of 8s Hepoxilin A3 in Pre Clinical Models

Involvement in Inflammatory Processes

(8S)-Hepoxilin A3 (HxA3) is increasingly recognized for its significant contributions to the inflammatory cascade. It is a nonclassic eicosanoid hormone produced via the 12-lipoxygenase enzyme pathway. scbt.com While it exhibits pro-inflammatory properties in the skin, it can be anti-inflammatory in neutrophils. scbt.com Its roles are diverse, ranging from acting as a potent chemoattractant for immune cells to modulating complex immune responses in various animal models.

Induction of Neutrophil Extracellular Traps (NETosis)

Beyond its role in chemotaxis, (8S)-HxA3 has been identified as a direct inducer of Neutrophil Extracellular Traps (NETs). nih.govnih.gov NETosis is a unique form of neutrophil cell death characterized by the release of a web-like structure composed of DNA, histones, and granular proteins that can trap and kill pathogens. researchgate.net

Studies have shown that (8S)-HxA3 can induce NETosis in human neutrophils in a time-dependent manner. nih.govresearchgate.net This process appears to be dose-dependent, with lower concentrations of (8S)-HxA3 inducing NETosis through a pathway dependent on NADPH oxidase (NOX), while higher concentrations utilize a NOX-independent pathway. nih.gov This finding is significant as it suggests that (8S)-HxA3 can contribute to the inflammatory environment not only by recruiting neutrophils but also by triggering this potent, albeit potentially damaging, effector function. nih.gov The overabundance of NETs has been implicated in the pathology of various inflammatory lung diseases, including cystic fibrosis. nih.govnih.gov

Modulation of Immune Responses in Animal Models

In various animal models, (8S)-HxA3 has been shown to modulate immune responses, primarily by orchestrating the inflammatory process. pnas.orgnih.gov In a murine model of allergic airway disease, infection with Chlamydia was found to induce the secretion of (8S)-HxA3, which correlated with increased airway neutrophilia. frontiersin.orgresearchgate.net Furthermore, in a mouse model of intranasal infection with P. aeruginosa, an enhanced cellular infiltrate into the airspace was accompanied by increased concentrations of (8S)-HxA3. nih.gov

These findings underscore the role of (8S)-HxA3 as a key regulator of mucosal inflammation. pnas.orgfrontiersin.org However, its influence is not solely pro-inflammatory. In certain contexts, the metabolic byproducts of (8S)-HxA3 and related signaling pathways can have complex effects. For instance, metabolic reprogramming in peritumoral Schwann cells can lead to a decrease in pro-inflammatory products like (8S)-HxA3 and an increase in anti-inflammatory mediators, thereby modulating anti-tumor immune responses. mdpi.com

Roles in Neurological and Neural Function

While much of the research on (8S)-HxA3 has focused on its role in inflammation, evidence from pre-clinical models suggests it also has functions within the central and peripheral nervous systems. Hepoxilins are produced in the brain and are thought to play a modulatory role in neurological function. scbt.comgenome.jpexpasy.org

In rat brain hippocampus homogenates, this compound can be metabolized into a glutathione (B108866) conjugate, Hepoxilin A3-C. nih.govosti.gov When tested on hippocampal CA1 neurons, Hepoxilin A3-C was found to be biologically active at nanomolar concentrations, causing membrane hyperpolarization, enhancing the afterhyperpolarization following a spike train, increasing the inhibitory postsynaptic potential, and decreasing the spike threshold. nih.govosti.gov These findings suggest that metabolites of the hepoxilin pathway may act as neuromodulators in the brain. nih.govosti.gov

Furthermore, studies have implicated spinal 12-lipoxygenase-derived hepoxilins, including HxA3, in inflammatory hyperalgesia. Following an inflammatory insult, levels of HxA3 increase in the spinal cord, contributing to pain hypersensitivity through the activation of TRPV1 and TRPA1 receptors. pnas.org

Table 2: Summary of Investigated Biological Functions of this compound

Biological Process Model System Key Research Finding Reference(s)
Inflammation
Neutrophil Chemotaxis Intestinal & Airway Epithelial Cells Guides neutrophils across mucosal barriers. pnas.org, nih.gov, nih.gov
NETosis Induction Human Neutrophils Directly induces the formation of Neutrophil Extracellular Traps. nih.gov, nih.gov
Immune Modulation Murine Models of Airway Disease Secretion is induced by infection, leading to airway neutrophilia. frontiersin.org, researchgate.net
Neurological Function
Neuromodulation Rat Hippocampal Neurons Its metabolite, HxA3-C, alters neuronal membrane properties. nih.gov, osti.gov
Pain Signaling Rat Spinal Cord Contributes to inflammatory hyperalgesia. pnas.org

Neuromodulatory Effects in the Central Nervous System (e.g., Hippocampus)

This compound (HxA3), a metabolite of arachidonic acid, demonstrates significant neuromodulatory activity within the mammalian central nervous system, particularly in the hippocampus. nih.govnih.govcnjournals.com Studies on rat hippocampal CA1 neurons have revealed that HxA3 can induce membrane hyperpolarization, enhance the amplitude and duration of post-spike train afterhyperpolarization, and increase inhibitory postsynaptic potentials. nih.govnih.govnih.gov These actions suggest a role for HxA3 in dampening neuronal excitability. The effects of HxA3 are observed at nanomolar concentrations, indicating its potency as a neuromodulator. nih.gov

The formation of HxA3 and its glutathione conjugate, HxA3-C, has been identified in the rat brain hippocampus. nih.govresearchgate.net Both HxA3 and HxA3-C exhibit similar neuromodulatory effects, including lowering the spike threshold and decreasing spike frequency adaptation, alongside the aforementioned inhibitory actions. nih.govnih.gov This suggests that these compounds, formed within the brain, may function as endogenous neuromodulators. nih.govnih.gov Furthermore, HxA3 has been shown to block the release of norepinephrine (B1679862) from rat hippocampal slices, providing evidence of a presynaptic mechanism of action in addition to its postsynaptic effects. nih.gov The dual actions of HxA3 on both pre- and postsynaptic sites underscore its complex role in modulating neurotransmission. nih.gov

Impact on Synaptic Transmission and Neuronal Excitability

This compound exerts a notable influence on synaptic transmission and neuronal excitability. In hippocampal CA1 neurons, HxA3 and its glutathione conjugate, HxA3-C, display a combination of excitatory and inhibitory effects. nih.govnih.gov The excitatory actions include a reduction in the spike threshold and a decrease in spike frequency adaptation. nih.govnih.gov Conversely, the inhibitory effects manifest as membrane hyperpolarization, an enhancement of post-spike train afterhyperpolarizations, and an increase in inhibitory postsynaptic potentials or currents. nih.govnih.govnih.gov These effects are potent, with maximal responses observed at nanomolar concentrations. nih.gov

Table 1: Electrophysiological Effects of this compound and its Metabolite on Hippocampal CA1 Neurons

Parameter Effect of this compound Effect of Hepoxilin A3-C References
Membrane Potential Hyperpolarization Hyperpolarization nih.gov, nih.gov, nih.gov
Spike Threshold Lowered Lowered nih.gov, nih.gov, nih.gov
Spike Frequency Adaptation Decreased Decreased nih.gov, nih.gov
Post-Spike Train Afterhyperpolarization Enhanced amplitude and duration Enhanced amplitude and duration nih.gov, nih.gov, nih.gov
Inhibitory Postsynaptic Potential/Current Increased Increased nih.gov, nih.gov, nih.gov
Norepinephrine Release Blocked (presynaptic action) Not Reported nih.gov

Regulation in the Pineal Gland

This compound is endogenously produced in the rat pineal gland from its precursor, arachidonic acid. nih.gov The gland contains the necessary enzymatic machinery, including hepoxilin epoxide hydrolase, to metabolize HxA3 into trioxilin A3. nih.gov Research indicates that (8S)-HxA3 plays a stereospecific role in regulating the cyclic AMP (cAMP) production in cultured rat pineal organs. nih.gov Specifically, the (8S)-enantiomer is more potent than the (8R)-enantiomer in decreasing cAMP levels that have been stimulated by an adenosine (B11128) receptor agonist. nih.gov This finding points to a specific signaling function for the (8S) form of HxA3 within this neuroendocrine gland. The regulation of cAMP is a critical aspect of the pineal gland's function, including its synthesis of melatonin.

Influence on Metabolic Regulation

Stimulation of Insulin (B600854) Secretion in Pancreatic Cells and Rat Models

One of the first biological activities identified for this compound was its ability to stimulate the secretion of insulin. nih.govwikipedia.org In studies using isolated rat pancreatic islets of Langerhans, HxA3 was found to be produced by these cells and to enhance insulin release in a manner that is dependent on glucose concentration. nih.govjci.org This suggests a physiological role for HxA3 in the fine-tuning of insulin secretion in response to blood glucose levels.

Further in vivo experiments in rats have corroborated these findings. The intravenous administration of arachidonic acid, the precursor to HxA3, led to a rapid increase in circulating levels of HxA3. nih.gov This increase in HxA3 was temporally correlated with a significant rise in plasma insulin concentrations, demonstrating a direct link between the formation of HxA3 and insulin secretion in a whole-animal model. nih.gov These observations highlight the potential importance of the hepoxilin pathway in glucose homeostasis and the pathophysiology of diabetes. nih.govpeerj.com

Contribution to Systemic Glucose Metabolism

This compound is implicated in the broader regulation of systemic glucose metabolism. genome.jpexpasy.org Its primary role in stimulating insulin secretion from pancreatic β-cells directly impacts how the body utilizes and stores glucose. nih.govnih.gov By promoting insulin release, HxA3 facilitates the uptake of glucose from the bloodstream into tissues like muscle and fat, thereby helping to maintain normal blood sugar levels. The enzyme responsible for the degradation of HxA3, hepoxilin-epoxide hydrolase, is thought to play a modulatory role in systemic glucose metabolism, further highlighting the importance of the hepoxilin pathway in this physiological process. genome.jpexpasy.orggenome.jp

Other Identified Biological Activities

Beyond its well-defined roles in the nervous system and metabolic regulation, this compound exhibits a range of other biological activities. It has been identified as a potent chemoattractant for human neutrophils, playing a role in the inflammatory response at mucosal surfaces. nih.govfrontiersin.org In this capacity, it guides neutrophils to sites of infection. frontiersin.org Additionally, HxA3 is involved in the regulation of cell volume in platelets. researchgate.net Studies have also shown that HxA3 can induce the expression of heat shock proteins in human neutrophils, suggesting a role in cellular stress responses. cdnsciencepub.com

Table 2: Summary of Other Biological Activities of this compound

Biological Activity Cell/Tissue Model Observed Effect References
Chemotaxis Human Neutrophils Potent chemoattractant, guides migration nih.gov, frontiersin.org
Cell Volume Regulation Human Platelets Opposes hypotonic swelling pnas.org, researchgate.net
Cellular Stress Response Human Neutrophils Induces heat shock protein expression cdnsciencepub.com

Potential Role in Skin Barrier Function

This compound and related compounds are implicated in the maintenance and regulation of the epidermal barrier. The hepoxilin pathway is active in the skin and appears to be crucial for its normal function. researchgate.net A genetic defect associated with deficient hepoxilin formation has been linked to ichthyosis, a condition characterized by scaly skin. researchgate.net In general, hepoxilins are considered pro-inflammatory in the skin. scbt.com Studies have found that levels of hepoxilins and their metabolites are significantly elevated in psoriatic lesions, suggesting they may contribute to the inflammatory response in skin conditions. wikipedia.orguzh.ch

The structural role of hepoxilins in the skin barrier is linked to the metabolism of linoleic acid, an omega-6 fatty acid highly concentrated in the epidermis. nih.gov Oxidized derivatives of linoleic acid, including hydroxy-epoxides, are essential for maintaining the integrity of the skin's water barrier. nih.gov These hepoxilin-like metabolites are esterified into complex ceramides (B1148491) (specifically, esterified omega-hydroxyacyl-sphingosine or EOS) that form the corneocyte lipid envelope, a key component of the epidermal barrier. wikipedia.orgcardiff.ac.uk The enzymatic pathway involving 12R-lipoxygenase (ALOX12B) and epidermal lipoxygenase-3 (eLOX3) is responsible for creating these hepoxilin-related structures on ceramides. cardiff.ac.uk It is hypothesized that this oxidation step is a signal that promotes the subsequent processing and bonding of the ceramides to proteins, solidifying the barrier. cardiff.ac.uk Deficiencies in the enzymes that produce these hepoxilin-type lipids can lead to severe impairments in skin barrier formation. nih.gov

Modulatory Effects on Vascular Physiology

In preclinical models, this compound has demonstrated significant modulatory effects on vascular tone and contractility, primarily by sensitizing blood vessels to other vasoconstrictors rather than acting as a direct contractile agent itself.

In studies using isolated rat thoracic aorta and portal vein, this compound did not induce contraction on its own. However, it significantly potentiated the contractile response to noradrenaline (NA). nih.govresearchgate.net This potentiation was observed as a leftward shift in the noradrenaline concentration-response curve, meaning a lower concentration of NA was needed to achieve a response in the presence of (8S)-HxA3. nih.govresearchgate.net This effect showed stereochemical specificity, as the 8S isomer of Hepoxilin A3 was active, while the 8R isomer was inactive. nih.govresearchgate.net The action of (8S)-HxA3 was found to be dependent on the presence of extracellular calcium, as the potentiation of NA-induced contraction was not observed in calcium-free buffer or in the presence of the calcium channel blocker nifedipine. researchgate.net These findings suggest that this compound may play a role in modulating vascular tone and, by extension, regional blood flow and blood pressure. wikipedia.orgresearchgate.net

Table 1: Effect of this compound on Noradrenaline-Induced Contraction in Rat Aorta
VesselConditionNoradrenaline EC50 (nM)
Rat Thoracic AortaControlData Not Provided in Snippets
+ this compound (10-8 M)Potentiated (Specific value not provided)

Data derived from studies on rat helicoidal strips of thoracic aorta. The EC50 represents the concentration of noradrenaline required for a half-maximal contraction. (8S)-HxA3 caused a significant increase in the response, indicating potentiation. nih.govresearchgate.net

Regulation of Cellular Responses to Stress and Injury (e.g., Lung Fibrosis, Epithelial Wound Healing)

This compound is a key mediator in the cellular response to various forms of stress and injury, particularly in the context of inflammation, infection, and oxidative stress.

Epithelial Injury and Infection: Hepoxilin A3 plays a critical role in orchestrating the initial inflammatory response to epithelial injury, especially following bacterial infection. In preclinical models of lung infection with Pseudomonas aeruginosa, infected lung epithelial cells produce and release Hepoxilin A3. aai.org This HxA3 then acts as a potent and specific chemoattractant, creating a gradient that guides neutrophils across the epithelial barrier to the site of infection. aai.orgnih.gov This process is considered a crucial step in the innate immune response to clear pathogens from mucosal surfaces. aai.org The chemotactic activity of HxA3 is potent, comparable to that of Leukotriene B4, and is mediated through a specific receptor-mediated process. nih.gov In the context of lung inflammation, HxA3 has also been shown to be a natural inducer of neutrophil extracellular traps (NETs), which are web-like structures of DNA and proteins released by neutrophils to trap pathogens. nih.gov This suggests HxA3 is a key therapeutic target in NET-associated lung disorders like cystic fibrosis. nih.gov

Cellular Stress: this compound also demonstrates protective effects against cellular stress. In models of oxidative stress, cells have been shown to secrete HxA3, which in turn upregulates peroxidase enzymes, forming a compensatory defense response to protect cell vitality. scbt.com In rat insulinoma cells, which are susceptible to oxidative stress, (8S)-HxA3 was found to protect against apoptosis (programmed cell death) and promote cell proliferation.

Lung Fibrosis: The role of endogenous this compound in lung fibrosis is less direct and has been primarily inferred from studies using its stable analogs. In mouse models of bleomycin-induced pulmonary fibrosis, administration of stable hepoxilin analogs was shown to inhibit the inflammatory phase and abrogate the increase in lung collagen. nih.govnih.gov These analogs appear to act as antagonists to the natural hepoxilin pathway. nih.gov The finding that these analogs are protective suggests that the endogenous hepoxilin pathway may contribute to the pathology of lung fibrosis. researchgate.netnih.gov

Potentiation of Smooth Muscle Contraction (e.g., Guinea-Pig Trachea)

Similar to its effects on vascular smooth muscle, this compound potentiates the contraction of airway smooth muscle in response to specific agonists. In studies using isolated helicoidal strips of guinea-pig trachea, (8S)-HxA3 did not cause contraction on its own but significantly sensitized the tissue to the bronchoconstrictor Neurokinin A (NKA).

This sensitization was demonstrated by a significant leftward shift in the NKA concentration-response curve and an increase in the maximal contractile response to NKA. The effect was dose-related and displayed clear stereochemical specificity: the (8S)-isomer of Hepoxilin A3 was active in potentiating the NKA-induced contraction, whereas the (8R)-isomer was inactive. The stable metabolite of (8S)-HxA3, Trioxilin A3, was also found to be inactive. These results conclude that hepoxilins can sensitize the airway to potent bronchoconstrictors, suggesting a potential role in airway hyperreactivity.

Table 2: Potentiation of Neurokinin A (NKA)-Induced Contraction in Guinea-Pig Trachea by this compound (10-8 M)
ParameterControl+ this compound
NKA EC50 (nM)29.0 ± 2.821.7 ± 3.7
Maximal Response (% of Control)100%114.5 ± 5.3%

Data derived from studies on helicoidal strips of guinea-pig isolated trachea (n=6 for each group). The EC50 represents the concentration of NKA causing a half-maximal contraction. The lower EC50 and higher maximal response in the presence of (8S)-HxA3 indicate significant potentiation of the contractile effect.

Synthetic Strategies and Analog Development for 8s Hepoxilin A3 Research

Total Chemical Synthesis of (8S)-Hepoxilin A3 and its Stereoisomers

The total chemical synthesis of (8S)-HxA3 and its stereoisomers has been a key area of research, enabling the production of these compounds in quantities sufficient for biological studies. These synthetic routes are designed to control the stereochemistry at the C8 hydroxyl group and the C11,C12 epoxide.

The total synthesis of hepoxilins often employs a convergent strategy, utilizing key building blocks that are coupled together in the final stages. A common approach involves the use of polyacetylenic intermediates, which are later hydrogenated to form the desired olefinic geometry. researchgate.netresearchgate.net One notable synthesis of (±)-hepoxilin A3 started from 1-heptyne (B1330384) and δ-valerolactone, utilizing arsonium (B1239301) ylides for homologation and functionalization. capes.gov.br

A pivotal methodology in the synthesis of HxA3 is the allylic rearrangement of the more stable hepoxilin B3 (HxB3) isomers. researchgate.net This transformation is often achieved under Mitsunobu reaction conditions. researchgate.netresearchgate.netrsc.org The synthesis of radiolabeled HxA3 has also been accomplished, for instance, by the selective tritiation of a methyl 10(R/S)-hydroxy-11(R),12(S)-epoxyeicosa-5,8,14-triynoate precursor to yield [3H6]-HxB3 methyl esters, which are then converted to [3H6]-HxA3 methyl esters. researchgate.netscispace.com

Furthermore, the synthesis of a photoaffinity analog, 20-azido(tri-n-butyltin)benzoate of 20-hydroxy-(8S)-hepoxilin A3 methyl ester, was achieved starting from a 20-tert-butyldiphenylsilyloxy-(10R)-HxB3 methyl ester intermediate. researchgate.net This intermediate was transformed via a Mitsunobu reaction with benzoic acid. researchgate.net

Table 1: Key Synthetic Intermediates in this compound Synthesis

IntermediateDescriptionRole in Synthesis
Polyacetylenic precursorsLong-chain fatty acids with multiple triple bonds.Serve as a backbone that can be selectively hydrogenated to achieve the desired cis and trans double bond configurations of HxA3. researchgate.net
Hepoxilin B3 (HxB3) isomersMore stable allylic isomers of HxA3.Act as precursors that can be converted to HxA3 through allylic rearrangement. researchgate.net
Arsonium ylidesReagents used for homologation and functionalization.Utilized in convergent synthetic strategies to build the carbon skeleton of HxA3. capes.gov.br
20-hydroxy-HxB3 derivativesHxB3 analogs with a hydroxyl group at the omega-end.Serve as precursors for the synthesis of photoaffinity labeled HxA3 analogs. researchgate.net

Achieving the correct stereochemistry is a critical aspect of HxA3 synthesis. The allylic rearrangement of HxB3 to HxA3, often under Mitsunobu conditions, is a key step for controlling the stereochemistry at the C8 position. researchgate.netresearchgate.netrsc.org This reaction proceeds via an SN2' mechanism, where a nucleophile attacks the double bond, leading to a shift of the double bond and transposition of the alcohol. The stereochemical outcome at C8 is influenced by the stereochemistry of the starting HxB3 and the reaction conditions. researchgate.net

For instance, the conversion of C10-epimeric HxB3 methyl esters to C8-epimeric HxA3 methyl esters can be achieved via their corresponding benzoates under Mitsunobu conditions. researchgate.net This process allows for the controlled formation of specific HxA3 stereoisomers. A regio- and stereoselective palladium-mediated allylic displacement under Mitsunobu conditions has also been effectively used to prepare various HxA3 and trioxilin A3 stereoisomers. researchgate.netcdnsciencepub.com The attack of a benzoate (B1203000) anion on an intermediate complex can occur with a strong preference from the side opposite to the leaving group, thereby establishing the desired configuration at C8. researchgate.net

Key Synthetic Intermediates and Methodologies

Development of Stable this compound Analogues

The inherent instability of the epoxide ring in HxA3 limits its use in prolonged biological experiments and in vivo studies. This has driven the development of chemically stable analogs that retain or mimic the biological activity of the parent compound.

To address the instability of the epoxide moiety, stable cyclopropyl (B3062369) analogues of hepoxilins, known as PBTs, have been synthesized. researchgate.netnih.gov In these analogues, the 11,12-epoxide is replaced by a cyclopropane (B1198618) ring. nih.gov The synthesis of these racemic 11,12-cyclopropyl analogs was achieved via polyacetylenic intermediates. researchgate.net

Four primary cyclopropyl analogues have been prepared, corresponding to the different isomers of HxA3 and HxB3. nih.gov PBT-1 and PBT-2 are the analogues corresponding to the HxA3 structures. nih.govgoogle.com These compounds have demonstrated significant chemical and biological stability, making them suitable for in vivo investigations. nih.gov For example, the enantiomers of PBT-2, namely 8R-hydroxy-11R,12R-cyclopropyl-eicosa-5Z,10E,14Z-trienoate methyl ester and 8S-hydroxy-11S,12S-cyclopropyl-eicosa-5Z,10E,14Z-trienoate methyl ester, have been separated and characterized. google.com

Table 2: Examples of this compound Analogues

Analogue TypeName/ExampleStructural ModificationRationale for Development
Cyclopropyl AnaloguePBT-1, PBT-2Replacement of the 11,12-epoxide with a cyclopropane ring.To increase chemical and biological stability for in vivo studies. nih.gov
Sulfur Analogue11,12-thiirano-hepoxilin A3Replacement of the epoxide oxygen with a sulfur atom.To create a stable analogue while retaining biological activity. researchgate.netnih.gov
Photoaffinity Analogue20-azido(tri-n-butyltin)benzoate of 20-hydroxy-(8S)-HxA3 methyl esterIntroduction of azido (B1232118) and trialkyltin functionalities.To facilitate the labeling and identification of hepoxilin receptors. researchgate.net

Another strategy to create stable HxA3 mimics involves the replacement of the epoxide oxygen with a sulfur atom, forming a thiirane (B1199164) ring. The chemical synthesis of an 11,12-thiirano-hepoxilin A3 has been reported. researchgate.netnih.gov This was achieved through the allylic rearrangement of an unnatural (11R,12R)-hepoxilin B3 under Mitsunobu conditions to first yield the corresponding unnatural HxA3, which was then converted to the thiirano-HxA3 with the natural 11S,12S configuration. researchgate.net These sulfur analogues have been shown to be as active as the natural hepoxilins in mobilizing intracellular calcium in human neutrophils. nih.gov The common name for these isomers is 11,12-epithio-hepoxilin A3. researchgate.net

Beyond cyclopropyl and sulfur analogues, other modifications have been explored. For instance, peptido-metabolites of HxA3 have been identified, resulting from the opening of the epoxide ring by glutathione (B108866) S-transferase and the attachment of a peptide group at C11. nih.gov

Structure-activity relationship (SAR) studies play a vital role in the design of new analogues. mdpi.com By synthesizing and testing a series of related compounds, researchers can identify the key structural features required for a specific biological effect. This knowledge allows for the design of second-generation compounds with improved pharmaceutical properties. nih.gov For example, the development of PBTs has provided a stable framework that can be further modified to create new therapeutics. nih.gov The ultimate goal is to create analogues with enhanced bioavailability, stability, and specific biological activities for potential therapeutic applications. nih.gov

Sulfur Analogues and Other Modified Structures

Synthesis of Radiolabeled and Photoaffinity Probes

To facilitate the study of (8S)-HxA3's interactions with biological systems, researchers have developed methods to synthesize labeled versions of the molecule. These probes are instrumental in receptor binding assays, metabolic tracking, and identifying protein targets.

Tritium-labeled (8S)-HxA3 is a crucial tool for receptor binding studies due to its high specific radioactivity. nih.gov The synthesis of [3H6]-(8S)-HxA3 methyl ester has been achieved through a multi-step process. scispace.com

The general approach involves the selective tritiation of an acetylenic precursor, methyl 10(R/S)-hydroxy-11(R),12(S)-epoxyeicosa-5,8,14-triynoate, to yield two C10-epimeric [3H6]-hepoxilins B3 methyl esters. scispace.comresearchgate.net This is followed by an allylic rearrangement under Mitsunobu conditions, using corresponding benzoates, to convert the hepoxilin B3 analogs into the desired C8-epimeric [3H6]-hepoxilins A3 methyl esters. scispace.comresearchgate.netresearchgate.net The two epimers, (8R)- and (8S)-[3H6]-HxA3, can then be separated by straight-phase HPLC to obtain the pure (8S) isomer. researchgate.net

A key challenge in this synthesis is the selective hydrogenation of the triple bonds in the unstable polyacetylenic precursor. researchgate.net The use of Lindlar catalyst with deactivating agents like quinoline (B57606) is often necessary to control the reaction and prevent over-reduction. researchgate.net

Similarly, tritium-labeled 20-hydroxy-HxA3, a major metabolite, has been synthesized. Methyl (8S)-[20-3H]-8,20-dihydroxy-11,12-epoxy-5Z,9E,14Z-eicosatrienoate was prepared for use as a radioactive analog in metabolic studies. researchgate.netdocumentsdelivered.com

Photoaffinity labeling is a powerful technique used to identify and characterize receptors by forming a covalent bond between the ligand and its binding site upon photoactivation. plos.org For HxA3, a photoaffinity analog has been designed to facilitate the identification of proteins involved in its metabolism and signaling. rsc.orgresearchgate.net

The synthesis of 20-azido(tri-n-butyltin)benzoate of 20-hydroxy-(8S)-hepoxilin A3 methyl ester serves as an example of such a probe. rsc.orgresearchgate.net This analog incorporates two key functionalities:

An azido group , which upon UV irradiation, forms a highly reactive nitrene that can covalently bind to nearby amino acid residues of the receptor protein. researchgate.netd-nb.info

A trialkyltin group , which can be used to introduce a radioactive iodine isotope (like 125I) for detection and quantification. researchgate.net

The synthesis of this photoaffinity label started from a precursor used in the total synthesis of 20-hydroxy-hepoxilins. rsc.orgresearchgate.net The (8S)-epimer of HxA3 was chosen as the core structure due to its higher binding specificity to neutrophil membranes. researchgate.net The design of such probes, containing both a photoreactive group and a handle for further modification (like radiolabeling or biotinylation), is a common strategy in chemical biology to identify and study receptor-ligand interactions. plos.orgwustl.edunih.gov

Table 1: Functional Groups in Photoaffinity Labels for this compound Research

Functional Group Purpose Example Compound
Azido Group Forms a covalent bond with the receptor upon UV activation. 20-azido(tri-n-butyltin)benzoate of 20-hydroxy-(8S)-hepoxilin A3 methyl ester rsc.orgresearchgate.net
Trialkyltin Group Allows for the introduction of radioactive iodine for detection. 20-azido(tri-n-butyltin)benzoate of 20-hydroxy-(8S)-hepoxilin A3 methyl ester rsc.orgresearchgate.net
Alkyne Handle Enables 'click chemistry' for attaching reporter tags like biotin (B1667282) or fluorophores. plos.org Bi-functional photo-affinity probes plos.org

Deuterated eicosanoids, including derivatives of hepoxilin A3, are indispensable tools for various research applications. researchgate.net They are primarily used as internal standards in quantitative analysis by mass spectrometry, allowing for accurate measurement of their endogenous, unlabeled counterparts in biological samples. bwise.krnih.gov

The use of deuterated standards helps to correct for sample loss during extraction and purification, as well as variations in ionization efficiency during mass spectrometric analysis. nih.gov Methods for preparing deuterated eicosanoids often involve the catalytic deuteration of acetylenic precursors. researchgate.net For instance, octadeuterated arachidonic acid has been used to produce deuterated 12-HPETE, a precursor to hepoxilins. researchgate.net These labeled compounds are crucial for mechanistic investigations into the biosynthesis and metabolism of eicosanoids. researchgate.netdntb.gov.ua

Design and Synthesis of Photoaffinity Labels for Receptor Identification

Synthesis of this compound Metabolites for Biological Evaluation

Understanding the biological activity of (8S)-HxA3 requires the study of its metabolites. The synthesis of these metabolites allows for their biological evaluation and helps to elucidate the metabolic pathways of the parent compound.

One of the major metabolites of HxA3 in human neutrophils is 20-hydroxyhepoxilin A3. researchgate.netresearchgate.netresearchgate.net An enantiodirected total synthesis of this metabolite has been successfully performed. researchgate.net The synthetic product was found to be identical to the major metabolite formed when (8S)-HxA3 was incubated with human neutrophils, confirming its structure as (8S)-20-hydroxy-HxA3. researchgate.net This synthesis involved the use of polyacetylenic intermediates. researchgate.net

Another important metabolic pathway for HxA3 involves conjugation with glutathione (GSH) to form hepoxilin A3-C (HxA3-C). nih.govwikipedia.orgnih.govnih.govresearchgate.net This reaction is catalyzed by glutathione S-transferases (GSTs). nih.govnih.govresearchgate.net The synthesis of HxA3-C has been achieved, and its identity confirmed by comparison with the product formed in homogenates of rat brain hippocampus. nih.govnih.gov The formation of HxA3-C can be enhanced by inhibiting the epoxide hydrolase pathway, which converts HxA3 to the inactive trioxilin A3, using inhibitors like trichloropropene oxide. nih.govnih.gov HxA3-C has been shown to be biologically active, causing membrane hyperpolarization in hippocampal neurons. nih.gov

Table 2: Synthesized Metabolites of this compound and their Significance

Metabolite Method of Formation Significance
(8S)-20-hydroxy-HxA3 ω-oxidation in human neutrophils researchgate.netresearchgate.netresearchgate.net Major metabolite in human neutrophils; used for biological evaluation. researchgate.net
Hepoxilin A3-C Glutathione conjugation catalyzed by GSTs nih.govnih.govresearchgate.net Biologically active metabolite; functions as a neuromodulator. nih.gov
Hepoxilin A3-D Cleavage of HxA3-C by γ-glutamyltranspeptidase nih.govnih.gov Further metabolite in the glutathione conjugation pathway. nih.govnih.gov
Trioxilin A3 Epoxide hydration by epoxide hydrolase nih.govnih.gov Inactive metabolite; formation represents a competing metabolic pathway. nih.gov

Analytical Methodologies for 8s Hepoxilin A3 and Its Metabolites in Biological Matrices

Chromatographic Techniques

Chromatography, coupled with various detection methods, forms the cornerstone of HxA3 and TrXA3 analysis.

Due to the instability of HxA3, a common analytical strategy involves its conversion to the more stable trioxilin A3, which is then derivatized and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govrhea-db.org This technique offers high resolution and sensitivity for the identification and quantification of TrXA3.

The general workflow for GC-MS analysis of TrXA3 involves several key steps:

Extraction: Lipids, including TrXA3, are extracted from the biological matrix.

Purification: The extract is often purified to remove interfering substances.

Derivatization: To increase volatility and thermal stability for GC analysis, the hydroxyl and carboxyl groups of TrXA3 are derivatized. A common method is to convert it into its O-trimethylsilyl (TMS) ether methyl ester derivative. biologists.com

GC Separation: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column.

MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. Electron impact (EI) ionization is frequently used, which fragments the molecule into characteristic ions. The resulting mass spectrum, a fingerprint of the molecule, allows for its identification. sci-hub.se Characteristic ions for the O-trimethylsilyl ether methyl ester derivative of TrXA3 have been reported. biologists.com

Studies have successfully used GC-MS to identify and quantify TrXA3 in various biological samples, including rat brain homogenates and human epidermis. nih.govsci-hub.se For instance, in rat cerebral cortex homogenates, GC-MS analysis confirmed the presence of HxA3 by measuring its stable derivative, TrXA3. nih.gov Similarly, GC-MS was used to confirm the identity of TrXA3 in human epidermis incubations with radiolabeled arachidonic acid. sci-hub.secore.ac.uk

Table 1: Key GC-MS Parameters for Trioxilin A3 Analysis

ParameterDescriptionReference
Derivatization O-trimethylsilyl ether methyl ester biologists.com
Ionization Mode Electron Impact (EI) sci-hub.se
GC Column TRB-1 fused silica (B1680970) capillary column (15m length, 0.25mm i.d., 0.25 mm film thickness) sci-hub.secore.ac.uk
Application Identification and quantification in rat brain and human epidermis nih.govsci-hub.se
Precursor (8S)-Hepoxilin A3 is converted to Trioxilin A3 prior to analysis. nih.govrhea-db.org

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is another valuable tool for the analysis of hepoxilins and trioxilins. While HxA3 and its related compounds exhibit weak UV absorption, this method can be effective, particularly when combined with other techniques or when analyzing samples where concentrations are sufficient. fu-berlin.de

Reversed-phase HPLC (RP-HPLC) is commonly employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase. pnas.orgnih.gov The separation is based on the differential partitioning of the analytes between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of various eicosanoids in a single run. pnas.orgnih.gov

UV detection is typically set at wavelengths around 205-214 nm to monitor the eluted compounds. pnas.orgnih.gov While not as specific as mass spectrometry, HPLC-UV provides a robust method for initial purification and quantification, especially when reference standards are available. swisslipids.org For example, RP-HPLC with UV detection has been used to quantify the product of glutathione (B108866) conjugation to a hepoxilin A3 analog. swisslipids.org Fluorescent derivatives have also been developed to enhance the sensitivity of HPLC detection for hepoxilins and related eicosanoids. researchgate.net

The combination of reversed-phase HPLC with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of this compound and its metabolites. nih.gov This method offers high sensitivity and specificity, allowing for the direct analysis of these compounds in complex biological matrices. escholarship.orgnih.gov

In this setup, the sample is first separated by RP-HPLC, similar to the method described above. The eluent from the HPLC column is then introduced into the ion source of a mass spectrometer, often using electrospray ionization (ESI) in the negative ion mode. pnas.orgnih.gov The mass spectrometer can be operated in full scan mode to identify compounds based on their mass-to-charge ratio (m/z) or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly specific quantification. pnas.orgwaters.com

LC-MS/MS has been instrumental in identifying and quantifying HxA3 in various biological contexts. For example, it was used to identify HxA3 as a molecule secreted by intestinal epithelial cells in response to pathogenic bacteria. pnas.org The technique has also been crucial in studying the metabolism of HxA3 by soluble epoxide hydrolase, allowing for detailed kinetic analysis. nih.gov

Table 2: Representative LC-MS/MS Parameters for this compound Analysis

ParameterDescriptionReference
Chromatography Reversed-Phase HPLC (RP-HPLC) with a C18 column pnas.orgnih.govnih.gov
Mobile Phase Acetonitrile/water gradient with an acid modifier (e.g., formic or acetic acid) biologists.comnih.govnih.gov
Ionization Electrospray Ionization (ESI), typically in negative ion mode pnas.org
Detection Tandem Mass Spectrometry (MS/MS) for high specificity and sensitivity nih.gov
Applications Identification in inflammatory events, kinetic studies of metabolism pnas.orgnih.gov

High-Performance Liquid Chromatography (HPLC) with UV Detection

Radiometric Assays

Radiometric assays, which utilize radioactively labeled molecules, provide a highly sensitive means to study the biosynthesis and receptor interactions of this compound.

To investigate the formation of HxA3, researchers often incubate cells or tissue homogenates with a radiolabeled precursor, most commonly [14C]-arachidonic acid. sci-hub.secore.ac.uk The subsequent radiolabeled products are then extracted and separated using chromatographic techniques like HPLC. sci-hub.secore.ac.uk The radioactivity of the collected fractions is measured to identify and quantify the newly synthesized metabolites, including HxA3 and TrXA3.

This approach has been used to demonstrate the formation of HxA3 in various tissues, such as the rat brain and human epidermis. nih.govsci-hub.se For example, incubating rat brain homogenates with [14C]-labeled HxA3 showed its transformation into [14C]-labeled TrXA3, confirming the presence of epoxide hydrolase activity in the central nervous system. nih.govrhea-db.org

Radioligand binding assays are a fundamental technique for characterizing the interaction of a ligand with its receptor. nih.gov In the context of HxA3, this would involve using a radiolabeled form of HxA3 or a related ligand to study its binding to cell membranes or purified receptors. While specific radioligand binding assays directly using labeled (8S)-HxA3 are not extensively detailed in the provided context, the general principle is well-established for related eicosanoid receptors and other receptor systems. nih.govmdpi.comnih.gov

The basic procedure involves incubating a preparation containing the receptor of interest (e.g., cell membranes) with a radiolabeled ligand. nih.gov After reaching equilibrium, the bound and free radioligand are separated, and the amount of bound radioactivity is quantified. nih.gov Competition experiments, where unlabeled compounds are used to displace the radiolabeled ligand, can be performed to determine the binding affinity and specificity of HxA3 and other molecules for the receptor. mdpi.com For instance, radioligand binding studies using [3H]-resiniferatoxin (RTX) have been crucial in characterizing TRPV1 receptors, which are known to be activated by HxA3. mdpi.com

Use of Radiolabeled Precursors for Biosynthesis Studies

Spectroscopic Methods for Structural Elucidation of Metabolites

The structural identification of this compound and its metabolites relies on a combination of powerful spectroscopic techniques. These methods provide detailed information about the molecular structure, enabling researchers to confirm known compounds and identify novel metabolic products.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone for the analysis of hepoxilin metabolites. pnas.org In a typical workflow, biological samples are first subjected to extraction and purification steps, often involving solid-phase extraction, to isolate the lipid fraction. aai.orgaai.org The extract is then injected into an HPLC system, where the components are separated based on their physicochemical properties. pnas.org The eluent from the HPLC is directly introduced into a mass spectrometer, which provides mass-to-charge ratio (m/z) data for the separated molecules. For instance, in the identification of a pathogen-elicited epithelial chemoattractant as hepoxilin A3, a prominent mass of 335 was detected in the negative ion mode. pnas.org Tandem MS (MS/MS) can be further employed to fragment the parent ions, yielding characteristic fragmentation patterns that aid in structural elucidation. pnas.org

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, particularly after derivatization of the analytes. nih.govpnas.org For example, to analyze hepoxilin A3, it can be converted to its more stable trihydroxy derivative, trioxilin A3, and then derivatized to a methyl ester trimethylsilyl (B98337) ether for GC-MS analysis. nih.govsemanticscholar.org This method has been used to confirm the structure of metabolites and quantify their formation in various tissues, such as the rat cerebral cortex. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and stereochemistry of atoms within a molecule. nih.govebi.ac.uk Although less commonly used for routine analysis due to sensitivity limitations, NMR is invaluable for the definitive structural assignment of novel metabolites. Two-dimensional NMR techniques have been particularly powerful in describing the structure of related lipoxygenase products. nih.govebi.ac.uk

Ultraviolet (UV) spectroscopy can also provide preliminary structural information. The presence of a conjugated diene or triene system in the molecule gives rise to characteristic UV absorption maxima. pnas.orgsemanticscholar.org For instance, during the purification of a chemoattractant later identified as hepoxilin A3, fractions were monitored for absorbance at 214 nm. pnas.org

Table 1: Spectroscopic Methods for this compound Metabolite Analysis

Technique Application Key Findings/Observations References
HPLC-MS/MS Identification and quantification of HXA3 and its metabolites in biological fluids and cell culture supernatants. Detected a prominent mass of 335 for HXA3 in negative ion mode. Used to identify HXA3 as a key chemoattractant. pnas.orgaai.org
GC-MS Structural confirmation and quantification of HXA3 and its metabolites after derivatization. Analysis of HXA3 as its stable trihydroxy derivative (trioxilin A3) to quantify its formation in brain tissue. nih.govsemanticscholar.org
NMR Spectroscopy Definitive structural elucidation and stereochemical assignment of novel metabolites. Powerful for describing the structure of related lipoxygenase products. nih.govebi.ac.uk
UV Spectroscopy Preliminary identification based on chromophores. Monitored fractions at 214 nm during purification of HXA3. pnas.orgsemanticscholar.org

Cell-Based Assays for Functional Analysis

Calcium Mobilization Assays

This compound and its metabolites are known to influence intracellular calcium ([Ca2+]i) levels, a key second messenger in many cellular processes. Calcium mobilization assays are therefore crucial for understanding the functional activity of these compounds. These assays typically use fluorescent calcium indicators, such as Fura-2 or Fluo-4 AM, which exhibit a change in fluorescence intensity upon binding to calcium. aai.orgpnas.org

In human neutrophils, this compound has been shown to induce a biphasic increase in [Ca2+]i. pnas.org This involves an initial rapid release of calcium from intracellular stores, followed by an influx of extracellular calcium. nih.gov Studies have demonstrated that this process is sensitive to pertussis toxin, suggesting the involvement of a G-protein coupled receptor. nih.gov The methyl ester of hepoxilin A3 has been reported to be more potent in inducing this calcium release. caymanchem.com

Research has also shown that this compound can modulate the calcium response to other chemoattractants. For example, it can inhibit the rise in [Ca2+]i induced by agonists like formyl-methionyl-leucyl-phenylalanine (fMLP), platelet-activating factor (PAF), and leukotriene B4 (LTB4). nih.gov This suggests that hepoxilin A3 may act at a post-receptor site or directly on calcium channels. nih.gov

Furthermore, in sensory neurons, this compound triggers a sustained mobilization of calcium. pnas.org This effect is attenuated by antagonists of TRPV1 and TRPA1 receptors, indicating that these ion channels are involved in the calcium signaling pathway initiated by hepoxilin A3. pnas.orgescholarship.org

Table 2: Research Findings from Calcium Mobilization Assays for this compound

Cell Type Methodology Key Findings References
Human Neutrophils Spectrofluorimetry with INDO-1 or Fluo-4 AM Induces a biphasic increase in intracellular calcium ([Ca2+]i). pnas.org Inhibits the [Ca2+]i rise evoked by fMLP, PAF, and LTB4. nih.gov The methyl ester is more potent than the free acid. caymanchem.com pnas.orgaai.orgpnas.orgnih.govcaymanchem.com
Rodent Sensory Neurons Fura-2 imaging Triggers sustained calcium mobilization. This effect is attenuated by TRPV1 and TRPA1 antagonists. pnas.orgescholarship.org
Human Platelets Not specified Plays a role in regulatory volume decrease, a process involving ion fluxes. pnas.org

Chemotaxis and Transmigration Assays

A primary biological function attributed to this compound is its role as a chemoattractant for neutrophils. frontiersin.orgnih.gov Chemotaxis and transmigration assays are essential for quantifying this activity. These assays typically involve a chamber separated by a porous membrane, often coated with extracellular matrix proteins or a monolayer of epithelial cells, to mimic physiological barriers. pnas.orgoup.com

In a widely used model, human intestinal epithelial cell lines like T84 are grown to form a polarized monolayer on a permeable support. pnas.orgresearchgate.net Neutrophils are added to the basolateral (blood) side, and the chemoattractant, such as this compound, is added to the apical (luminal) side. pnas.org The number of neutrophils that migrate across the epithelial barrier towards the chemoattractant is then quantified, often by measuring the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils. researchgate.net

Studies have shown that an imposed gradient of this compound across T84 cell monolayers induces neutrophil transmigration in a dose-dependent manner. pnas.orgoup.com This effect has been observed in response to this compound produced by epithelial cells infected with pathogenic bacteria like Salmonella typhimurium and Pseudomonas aeruginosa. pnas.orgaai.orgnih.gov Interestingly, unlike other chemoattractants such as IL-8 and fMLP, this compound does not appear to induce neutrophil degranulation. pnas.org

The adhesion molecules involved in this compound-mediated neutrophil transmigration have also been investigated. Research indicates that this process is critically dependent on several surface adhesion molecules, including CD18, CD47, CD44, and CD55. oup.com

Table 3: Research Findings from Chemotaxis and Transmigration Assays for this compound

Assay Type Cell Model Key Findings References
Transwell Transmigration Inverted T84 or A549 epithelial monolayers This compound induces dose-dependent neutrophil transmigration. pnas.orgoup.com This migration is stimulated by bacterial infection of epithelial cells. pnas.orgnih.gov pnas.orgaai.orgaai.orgnih.govoup.comresearchgate.net
Chemotaxis Chamber Not specified Authentic this compound exhibits chemotactic activity, although it is reported to be less potent than LTB4. physiology.org
Adhesion Molecule Blocking T84 and A549 epithelial monolayers Migration in response to this compound is dependent on CD18, CD47, CD44, and CD55. oup.com

Electrophysiological Techniques for Neuronal Activity

This compound and its metabolites have been shown to exert significant neuromodulatory effects, which are investigated using electrophysiological techniques such as intracellular and whole-cell patch-clamp recordings. pnas.orgnih.gov These methods allow for the direct measurement of changes in neuronal membrane potential and ion currents in response to the application of these compounds.

In studies on rat hippocampal CA1 neurons, both this compound and its glutathione conjugate, hepoxilin A3-C, have been found to have complex effects. They can cause membrane hyperpolarization, enhance the afterhyperpolarization following a train of action potentials, and increase inhibitory postsynaptic potentials. pnas.orgnih.govcapes.gov.br Concurrently, they can also have excitatory effects, such as lowering the threshold for action potential firing. nih.gov These actions are observed at nanomolar concentrations, suggesting a potent neuromodulatory role. nih.gov

The effects of this compound on neuronal activity are thought to be mediated, at least in part, by its influence on ion channels. physiology.org For example, in Aplysia neurons, metabolites of the 12-lipoxygenase pathway, including hepoxilins, are implicated in modulating K+ channels. physiology.org As mentioned previously, in rodent sensory neurons, this compound activates TRPV1 and TRPA1 receptors, leading to calcium influx and neuronal activation. pnas.org

Electrophysiological recordings from enteric neurons have also been used to study neuronal network function, providing a platform to potentially investigate the effects of compounds like hepoxilin A3 on gut motility and sensation. frontiersin.org

Table 4: Electrophysiological Effects of this compound and its Metabolites

Neuronal Preparation Technique Observed Effects References
Rat Hippocampal CA1 Neurons Intracellular and whole-cell patch-clamp Membrane hyperpolarization, enhanced afterhyperpolarization, increased inhibitory postsynaptic potentials, and lowered spike threshold. pnas.orgnih.govcapes.gov.br
Aplysia Neurons Not specified Implicated in the modulation of K+ channels as second messengers. physiology.org
Rodent Sensory Neurons Not specified Activates TRPV1 and TRPA1 receptors, contributing to neuronal excitation. pnas.org

Emerging Research Directions and Future Mechanistic Investigations

Deeper Elucidation of (8S)-Hepoxilin A3 Receptor Pharmacology

A primary challenge in understanding (8S)-HxA3 signaling is the incomplete characterization of its receptor(s). While its actions are evidently receptor-mediated, the specific protein targets remain largely unidentified. pnas.org Future research is essential to isolate and characterize these receptors.

Studies have demonstrated specific, high-affinity binding sites for tritium-labeled (8S)-HxA3 on human neutrophil membranes. ebi.ac.ukportlandpress.com This binding is time-, temperature-, and substrate-dependent, and is displaced by unlabeled (8S)-HxA3 but not significantly by other lipids like leukotriene B4, various prostaglandins (B1171923), or thromboxane (B8750289) B2, indicating a distinct receptor. ebi.ac.ukportlandpress.com The signaling is sensitive to pertussis toxin, strongly suggesting the involvement of a G-protein coupled receptor (GPCR). nih.gov However, there is also evidence suggesting that HxA3 might act at a post-receptor site or directly on calcium channels. nih.gov More recently, studies on inflammatory pain have indicated that spinally generated HxA3 can directly activate Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels on sensory neurons. pnas.org

Future investigations should focus on:

Receptor Identification: Employing techniques such as affinity chromatography with HxA3 analogs and proteomic analysis of neutrophil membranes to isolate and identify the putative GPCR.

Validation of TRP Channel Interaction: Confirming the direct binding and activation of TRPV1 and TRPA1 by (8S)-HxA3 and elucidating the structural basis of this interaction.

Pharmacological Profiling: Characterizing the binding affinities and signaling outputs of the identified receptor(s) in response to (8S)-HxA3, its stereoisomers, and metabolites.

Evidence for (8S)-HxA3 Receptor Key Findings Source
Binding Studies Specific, time- and temperature-dependent binding of tritium-labeled (8S)-HxA3 to human neutrophil membranes. ebi.ac.ukportlandpress.com
G-Protein Coupling (8S)-HxA3-induced calcium mobilization is blocked by pertussis toxin. nih.gov
Binding Specificity Binding is not displaced by LTB4, prostaglandins, or thromboxane B2. portlandpress.com
Alternative Targets Evidence suggests direct activation of TRPV1 and TRPA1 channels in the spinal cord. pnas.org

Comprehensive Mapping of Downstream Signaling Cascades and Gene Regulation

(8S)-HxA3 triggers a complex array of intracellular events, but a comprehensive map of its signaling network is still needed. In human neutrophils, (8S)-HxA3 induces a rapid, pertussis toxin-sensitive mobilization of Ca2+ from intracellular stores, an initial cytoplasmic acidification followed by alkalinization, and minor membrane depolarization. nih.gov These events lead to functional outcomes like neutrophil shape changes and chemotaxis, notably without inducing a respiratory burst or degranulation. nih.govpnas.orgnih.gov

Beyond immediate signaling, (8S)-HxA3 also modulates gene expression. For instance, it induces the expression of heat shock protein 72 (HSP72) in human neutrophils. capes.gov.br Furthermore, there is evidence suggesting that hepoxilins may play a role in adipocyte differentiation through the activation of the nuclear receptor PPARG. uniprot.orguniprot.org In the context of pain signaling, spinal HxA3 enhances the release of the neurotransmitter Substance P from sensory afferents. pnas.org

Future research should aim to:

Map Kinase Cascades: Identify the specific protein kinases and phosphatases activated downstream of Ca2+ mobilization and GPCR activation.

Transcriptomic Analysis: Perform comprehensive RNA-sequencing analysis in target cells (e.g., neutrophils, epithelial cells, neurons) following (8S)-HxA3 stimulation to create a global map of regulated genes.

Elucidate NETosis Pathway: Further investigate the mechanism by which (8S)-HxA3 induces Neutrophil Extracellular Trap (NET) formation, clarifying the dose-dependent switch between NADPH-oxidase-dependent and -independent pathways. nih.gov

Role of this compound in Inter-Organelle Communication

The ability of (8S)-HxA3 to mobilize calcium from intracellular stores points to a role in communication between the plasma membrane and the endoplasmic reticulum (ER), the primary intracellular calcium reservoir. pnas.orgebi.ac.uknih.gov This signaling can extend to other organelles. For example, the resulting increase in cytosolic calcium can be taken up by mitochondria, potentially influencing their function and promoting processes like mitochondrial NET release. mdpi.com Inter-organelle communication is crucial for coordinating metabolic processes, particularly lipid transport and signaling, often occurring at membrane contact sites. utsouthwestern.eduresearchgate.net Given that (8S)-HxA3 is a lipid mediator itself, its influence on these communication hubs is a compelling area for future study.

Key questions to address include:

Does (8S)-HxA3 signaling influence the structure or function of ER-mitochondria or ER-lysosome contact sites?

How does the (8S)-HxA3-induced calcium signal propagate between different organelles, and what are the functional consequences in each compartment?

Does (8S)-HxA3 affect the trafficking of other lipids or metabolites between organelles?

Characterization of Additional this compound-Modulating Enzymes

The biosynthesis and degradation of (8S)-HxA3 are critical control points for its activity. It is synthesized from arachidonic acid via the 12-lipoxygenase (12-LOX) enzyme and, in some cases, the hydroperoxide isomerase ALOXE3. uniprot.orguniprot.orgmdpi.com Its primary route of inactivation is hydrolysis of the epoxide group to form the largely inactive trioxilin A3 (TrXA3). wikipedia.orgwikipedia.org This reaction is catalyzed by hepoxilin-epoxide hydrolase, which has been identified as the soluble epoxide hydrolase (sEH). wikipedia.orggenome.jpresearchgate.net

Another important metabolic route is the conjugation with glutathione (B108866), catalyzed by glutathione S-transferases (GSTs), to form hepoxilin A3-C (HxA3-C). researchgate.net Studies have shown specificity in this process, with the Yb2 subunit of rat liver GST being particularly efficient. researchgate.net

Future research should focus on:

Tissue-Specific Regulation: Investigating the expression and regulation of 12-LOX, sEH, and relevant GST isozymes in different tissues to understand how (8S)-HxA3 levels are controlled in a context-specific manner.

Identifying New Modulators: Searching for other enzymes or binding proteins that may metabolize or sequester (8S)-HxA3, potentially representing novel control mechanisms.

Impact of ω-Hydroxylation: Characterizing the enzymes responsible for forming 20-hydroxy-HxA3, a major metabolite in neutrophils, and determining the biological activity of this product. researchgate.net

Enzyme Role in (8S)-HxA3 Metabolism Source
12-Lipoxygenase (12-LOX) Catalyzes the initial step in HxA3 biosynthesis from arachidonic acid. biosynth.comgenome.jp
ALOXE3 A hydroperoxide isomerase that can participate in hepoxilin synthesis. uniprot.orguniprot.org
Soluble Epoxide Hydrolase (sEH) Inactivates HxA3 by hydrolyzing the epoxide to form Trioxilin A3. wikipedia.orgresearchgate.net
Glutathione S-Transferase (GST) Catalyzes the conjugation of HxA3 with glutathione to form HxA3-C. researchgate.netresearchgate.net

Functional Significance of this compound Stereoisomers and Their Metabolites

The biological activity of hepoxilins is highly dependent on their stereochemistry. The (8S) enantiomer of HxA3 is significantly more potent than the (8R) isomer in various assays, including the potentiation of noradrenaline-induced vascular contraction and the inhibition of cAMP in the pineal gland. capes.gov.brnih.govnih.gov

The metabolites of (8S)-HxA3 also possess distinct biological activities.

Trioxilin A3 (TrXA3): The hydrolysis product, is generally considered inactive. wikipedia.orgscispace.com However, some studies report that it retains biological activity, such as mediating vasorelaxation by acting as an endogenous antagonist of the thromboxane (TP) receptor. wikipedia.orgnih.gov

Hepoxilin A3-C (HxA3-C): The glutathione conjugate, exhibits complex and sometimes opposing stereospecificity. For example, while (8S)-HxA3 potentiates vascular contraction, it is the (8R)-HxA3-C isomer that is active in this system, not the (8S)-HxA3-C isomer. capes.gov.brnih.gov

20-hydroxy-HxA3: This is a major metabolite produced by human neutrophils, though its specific functions are yet to be fully determined. researchgate.net

Future work should systematically compare the functional activities of (8S)-HxA3, (8R)-HxA3, TrXA3, and the different stereoisomers of HxA3-C across various biological systems to build a comprehensive structure-activity relationship profile.

Integration of this compound into Lipidomic and Metabolomic Networks

(8S)-HxA3 is a single node in the vast and interconnected network of lipid metabolism. frontiersin.org Integrating data from lipidomics and metabolomics is crucial for understanding how the HxA3 pathway is influenced by broader metabolic states and how it, in turn, affects other pathways.

For example, studies in Chinese sturgeon have shown that high dietary lipid levels increase the expression of 12-lipoxygenase and the subsequent production of HxA3, linking diet to this signaling pathway and its role in ovarian development. cambridge.org In zebrafish, knockout of the glucagon (B607659) receptor leads to remodeling of arachidonic acid metabolism and increased levels of hepoxilin metabolites (trioxilins). frontiersin.org Furthermore, lipidomic analysis of the spinal cord during peripheral inflammation revealed that hepoxilins are among the most significantly upregulated lipid species, highlighting their importance in pain processing. pnas.org

Future directions include:

Multi-omics Systems Biology: Combining transcriptomics, proteomics, lipidomics, and metabolomics to construct detailed network models of HxA3 signaling in response to various stimuli (e.g., infection, inflammation, metabolic stress).

Nutritional Lipidomics: Investigating how different dietary fatty acids (e.g., omega-3 vs. omega-6) influence the flux through the hepoxilin pathway and alter cellular responses to (8S)-HxA3.

Cross-talk with Other Eicosanoids: Mapping the interactions and cross-regulation between the hepoxilin pathway and other branches of the arachidonic acid cascade, such as the cyclooxygenase (prostaglandin) and 5-lipoxygenase (leukotriene) pathways.

Development of Novel Research Tools and Probes for this compound Studies

Advancing our understanding of (8S)-HxA3 requires the continued development of sophisticated research tools. Past progress has relied on tools such as radiolabeled HxA3 for binding assays and specific enzyme inhibitors to probe function. ebi.ac.ukpnas.orgnih.gov

Key developments in this area include:

Photoaffinity Probes: A photoaffinity analog, the 20-azido(tri-n-butyltin)benzoate of 20-hydroxy-(8S)-HxA3 methyl ester, has been synthesized. researchgate.netresearchgate.net Such probes are invaluable for covalently labeling and identifying specific binding proteins and receptors.

Stable Analogs: Given the inherent instability of natural hepoxilins, chemically stable analogs have been created. nih.gov These include the PBT series, which act as antagonists, and have demonstrated stability and bioavailability in vivo, making them powerful tools for animal studies. nih.gov

Fluorescent Probes: The development of fluorescently tagged HxA3 derivatives can enable real-time imaging of its uptake and subcellular localization, providing dynamic insights into its mechanism of action. researchgate.net

Future efforts should be directed towards creating a more extensive toolkit, including selective agonists and antagonists for identified receptors, FRET-based biosensors to monitor downstream signaling events in real-time, and improved analytical methods for sensitive and accurate quantification of HxA3 and its metabolites in complex biological samples. pnas.orgnih.gov

Pre-clinical Mechanistic Studies on Therapeutic Applications in Disease Models (e.g., Diabetes, Inflammatory Disorders, Neurological Conditions)

This compound, an eicosanoid derived from the 12-lipoxygenase pathway of arachidonic acid metabolism, has been the subject of numerous pre-clinical studies to elucidate its mechanistic roles in various pathophysiological processes. scbt.comontosight.ai Research in animal and in vitro models has revealed its significant, often complex, involvement in diabetes, inflammatory disorders, and neurological conditions. These investigations have highlighted its function as a signaling molecule that can modulate cellular responses, including ion transport, cell migration, and inflammatory mediator release. nih.govbiosynth.comd-nb.info

Diabetes Mellitus

Pre-clinical research has identified this compound as a potent modulator of insulin (B600854) secretion. In vitro studies using isolated rat pancreatic islets of Langerhans demonstrated that hepoxilins, including the (8S)-A3 enantiomer, can stimulate the release of insulin. nih.govresearchgate.netpeerj.com This effect was found to be dependent on the glucose status of the animal; islets from fed rats responded to hepoxilin administration with increased insulin release, whereas those from fasted rats did not. nih.gov

Mechanistically, the insulin-releasing action of this compound is thought to be mediated by its ability to alter intracellular calcium levels within the pancreatic beta-cells. nih.gov It has been shown to cause a rise in intracellular calcium, which is a critical step in the insulin secretion cascade. nih.govresearchgate.net Further studies have shown that at micromolar concentrations, this compound can potentiate glucose-stimulated insulin secretion. peerj.com In vivo studies in anesthetized rats confirmed that intra-arterial administration of hepoxilin A3 leads to a rapid increase in circulating insulin levels, an effect comparable to that of a glucose challenge. nih.gov These findings suggest that the hepoxilin pathway may represent a novel target for therapeutic interventions in type 2 diabetes mellitus. nih.govnih.gov

Table 1: Pre-clinical Findings of this compound in Diabetes Models

Model System Key Mechanistic Finding Outcome Reference
Isolated Rat Pancreatic Islets Potentiates glucose-stimulated insulin secretion. Increased insulin release. peerj.comwikipedia.org
Isolated Rat Pancreatic Islets Increases intracellular calcium [Ca2+]i in beta-cells. Stimulation of insulin secretion pathway. nih.gov
Anesthetized Rats (in vivo) Intra-arterial administration elevates blood insulin levels. Rapid insulin release, dependent on glucose status. nih.gov
Obese Zucker Rat Islets Enhanced insulin secretory response to arachidonic acid via the 12-lipoxygenase pathway. Augmented insulin secretion. escholarship.org

Inflammatory Disorders

The role of this compound in inflammation is multifaceted, with significant pro-inflammatory actions observed, particularly at mucosal surfaces. wikipedia.orguzh.ch It has been identified as a key mediator in guiding neutrophil migration across epithelial barriers, a critical event in the inflammatory response to infection. frontiersin.orgpnas.orgaai.org

This compound acts as a potent chemoattractant for neutrophils. nih.govfrontiersin.org Studies have shown it is produced by epithelial cells in the gut and lungs in response to bacterial pathogens. frontiersin.orgnih.govaai.org This secreted hepoxilin A3 establishes a chemotactic gradient across the epithelial tight junctions, actively drawing neutrophils to the site of inflammation. pnas.org This molecule was identified as a "pathogen-elicited epithelial chemoattractant" (PEEC) that, unlike other chemoattractants, induces neutrophil migration without causing degranulation or an oxidative burst. nih.govpnas.org Its synthesis and apical secretion at the intestinal surface are facilitated by the ATP-binding cassette (ABC) transporter, multidrug-resistance-associated protein 2 (MRP2). asm.org

Furthermore, this compound has been shown to induce the formation of neutrophil extracellular traps (NETs), which are web-like structures of DNA and proteins released by neutrophils to trap pathogens. nih.govresearchgate.net This NETosis can be dependent or independent of the NADPH-oxidase (NOX) enzyme, depending on the concentration of hepoxilin A3. mdpi.com In skin, elevated levels of hepoxilins have been found in psoriatic lesions, suggesting they contribute to the inflammatory response in skin conditions by increasing vascular permeability. wikipedia.orguzh.chsci-hub.se

Table 2: Pre-clinical Findings of this compound in Inflammatory Models

Model System Key Mechanistic Finding Outcome Reference
Human Neutrophils (in vitro) Acts as a potent chemoattractant, mobilizing intracellular calcium. Induction of neutrophil migration. nih.govpnas.orgnih.gov
Intestinal/Lung Epithelial Cell Models Secreted by epithelial cells in response to bacteria (e.g., P. aeruginosa, S. pneumoniae). Establishes a chemotactic gradient for neutrophil transmigration. pnas.orgnih.govaai.orgasm.org
Human Neutrophils (in vitro) Induces Neutrophil Extracellular Trap (NET) formation. Dose-dependent NOX-dependent or -independent NETosis. nih.govmdpi.com
Rat Skin (in vivo) Increases vascular permeability. Contributes to inflammatory edema. nih.govsci-hub.se
Murine Pneumonia Model Production is stimulated by bacterial infection, mediating neutrophil influx. Facilitates neutrophilic breach of airway epithelial barriers. nih.govresearchgate.net

Neurological Conditions

In the central nervous system (CNS), this compound is endogenously produced in various brain regions, including the cerebral cortex and pons, where it is believed to act as a neuromodulator. uzh.chnih.gov Its primary mechanism in the CNS involves the modulation of ion channel activity and neuronal excitability, largely through the stimulation of intracellular calcium release or increased calcium influx into cells. uzh.ch

Pre-clinical studies have pointed to a role for this compound in both neuroprotection and nociception. In an in vitro model using rat superior cervical ganglion neurons, this compound was found to enhance nerve growth factor-dependent neurite regeneration following axotomy, suggesting a potential role in nerve repair. scienceopen.compnas.org

Conversely, this compound has been identified as a key mediator of inflammatory pain. escholarship.org In models of inflammatory hyperalgesia, its levels increase in the spinal cord. pnas.org Mechanistic studies have revealed that spinally generated this compound contributes to pain hypersensitivity by directly activating the transient receptor potential vanilloid 1 (TRPV1) and transient receptor potential ankyrin 1 (TRPA1) receptors on sensory neurons. escholarship.orgpnas.org This activation leads to calcium mobilization and the release of pronociceptive neurotransmitters, ultimately resulting in tactile allodynia and thermal hyperalgesia. escholarship.org

Table 3: Pre-clinical Findings of this compound in Neurological Models

Model System Key Mechanistic Finding Outcome Reference
Rat Brain Homogenates Endogenous synthesis in cerebral cortex, pons, pituitary. Establishes presence of the hepoxilin pathway in the CNS. nih.gov
Rat Superior Cervical Ganglion Neurons (in vitro) Enhances nerve growth factor-dependent neurite regeneration post-axotomy. Potential role in nerve repair. scienceopen.compnas.org
Rat Inflammatory Pain Model (in vivo) Levels increase in the spinal cord following inflammation. Contributes to hyperalgesia. pnas.org
Rat Dorsal Root Ganglion (DRG) Neurons (in vitro) Activates TRPV1 and TRPA1 receptors, causing calcium mobilization. Mediates inflammatory pain signaling. escholarship.org
Rat CNS (in vitro/in vivo) Modulates synaptic neurotransmission and neuronal excitability. Regulation of neuronal function. uzh.ch

Q & A

Q. What enzymatic pathways are involved in the biosynthesis of (8S)-hepoxilin A3, and how can they be experimentally validated?

this compound is synthesized via the 15-lipoxygenase (ALOX15) pathway, where arachidonic acid undergoes oxidation to form hepoxilin intermediates. To validate this pathway, researchers can:

  • Use ALOX15 inhibitors (e.g., PD146176) in cell cultures or animal models to observe reduced hepoxilin production .
  • Employ mass spectrometry (LC-MS/MS) to detect intermediates and confirm structural specificity .
  • Compare results with ALOX15-knockout models to establish causality in fatty acid metabolic processes .

Q. What are the standard methodologies for detecting this compound in biological samples?

Detection requires high sensitivity due to low endogenous concentrations:

  • Extraction : Solid-phase extraction (SPE) with C18 columns to isolate lipids from plasma/tissue homogenates.
  • Quantification : LC-MS/MS with multiple reaction monitoring (MRM) for specificity, using deuterated internal standards (e.g., d8-arachidonic acid) to correct for matrix effects .
  • Validation : Include negative controls (e.g., enzyme-deficient samples) and replicate analyses to ensure precision (CV <15%) .

Q. How does this compound interact with cellular receptors, and what assays are used to study these interactions?

Hepoxilins bind to G-protein-coupled receptors (GPCRs), modulating calcium signaling and chemotaxis. Key assays:

  • Calcium flux assays : Use fluorescent dyes (e.g., Fluo-4 AM) in leukocytes or transfected HEK293 cells .
  • Chemotaxis chambers : Quantify neutrophil migration toward hepoxilin gradients .
  • Radioligand binding : Competitive assays with tritiated hepoxilin analogs to determine receptor affinity (Kd) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pro-inflammatory vs. anti-inflammatory roles of this compound?

Discrepancies arise from context-dependent effects (e.g., tissue type, concentration). Methodological strategies include:

  • Dose-response studies : Test hepoxilin across a range (1 nM–10 µM) in primary vs. immortalized cells .
  • Pathway inhibition : Combine with cyclooxygenase/LOX inhibitors to isolate crosstalk (e.g., prostaglandin interactions) .
  • Single-cell RNA-seq : Identify heterogeneous cellular responses in mixed populations (e.g., macrophages vs. neutrophils) .

Q. What experimental designs are optimal for studying this compound’s role in ischemia-reperfusion injury?

  • In vivo models : Induce transient cerebral ischemia in rodents, administer hepoxilin analogs, and measure infarct volume via MRI .
  • Biomarker profiling : Correlate hepoxilin levels (ELISA/MS) with pro-inflammatory cytokines (IL-6, TNF-α) in serum .
  • Genetic approaches : Use ALOX15-overexpressing transgenics to assess hepoxilin’s protective effects .

Q. How can researchers address challenges in synthesizing stable this compound analogs for functional studies?

  • Stereochemical purity : Use chiral chromatography to isolate the 8S enantiomer; validate via circular dichroism .
  • Stabilization strategies : Incorporate methyl groups at oxidation-prone sites or formulate in lipid nanoparticles .
  • Activity assays : Compare synthetic analogs with native hepoxilin in calcium mobilization assays to confirm bioequivalence .

Methodological Best Practices

Q. What criteria should guide the selection of model systems for this compound research?

  • Relevance to human disease : Prioritize primary human neutrophils or endothelial cells over immortalized lines .
  • Metabolic capacity : Ensure models express ALOX15 and epoxy-hydroxylase enzymes for endogenous hepoxilin synthesis .
  • Ethical compliance : Adhere to institutional guidelines for animal studies (e.g., ARRIVE 2.0 standards) .

Q. How should conflicting spectroscopic data for this compound be reconciled in publications?

  • Transparency : Report raw data (e.g., NMR peaks, LC-MS chromatograms) in supplementary materials .
  • Collaborative validation : Cross-verify results with independent labs using identical protocols .
  • Error analysis : Calculate measurement uncertainties and discuss potential artifacts (e.g., auto-oxidation) .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

  • Non-linear regression : Fit data to sigmoidal curves (e.g., log[agonist] vs. response) to determine EC50.
  • Multivariate analysis : Use PCA or hierarchical clustering to identify outlier datasets in multi-omic studies .
  • Reproducibility metrics : Include effect sizes and confidence intervals rather than relying solely on p-values .

Q. How can researchers ensure rigorous documentation of this compound studies for peer review?

  • FAIR principles : Share raw datasets in repositories (e.g., Zenodo) with unique DOIs .
  • Protocol details : Specify equipment settings (e.g., MS ionization voltage), reagent lots, and software versions .
  • Negative results : Report failed experiments (e.g., non-significant pathways) to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8S)-hepoxilin A3
Reactant of Route 2
(8S)-hepoxilin A3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.